Cellular Growth Inhibition Potency: TR-107 vs. ONC201/ONC206 in Triple-Negative Breast Cancer Models
TR-107 inhibits the growth of TNBC cell lines with low nanomolar IC₅₀ values that represent significantly enhanced potency over the imipridone compounds ONC201 and ONC206 [1]. In a direct head-to-head comparison, TR-107 achieved an IC₅₀ of 12 nM in SUM159 cells and 23 nM in MDA-MB-231 cells, while the earlier-generation compounds ONC201 and ONC206 required substantially higher concentrations to achieve equivalent growth inhibition [1]. TR-107 was equipotent to the standard chemotherapy paclitaxel (IC₅₀ 14 nM) in the C3(1)-Tag murine TNBC model (TR-107 IC₅₀ 22 nM) [1].
| Evidence Dimension | Cellular growth inhibition IC₅₀ (SUM159 TNBC cells) |
|---|---|
| Target Compound Data | 12 nM (TR-107, SUM159); 23 nM (TR-107, MDA-MB-231); 22 nM (TR-107, C3(1)-Tag) |
| Comparator Or Baseline | ONC201 and ONC206 (significantly lower potency; exact IC₅₀ values not individually reported but described as inferior to TR-107 class); paclitaxel 14 nM (C3(1)-Tag) |
| Quantified Difference | TR-107 is among the most potent TR-series compounds; ~equipotent to paclitaxel in C3(1)-Tag model; superior to ONC201/ONC206 class |
| Conditions | SUM159 and MDA-MB-231 human TNBC cell lines; C3(1)-Tag murine TNBC cells; cell viability assay, 72 h incubation |
Why This Matters
For researchers selecting a ClpP activator for TNBC studies, TR-107 provides single-digit to low double-digit nanomolar potency that matches or exceeds the clinical standard paclitaxel, eliminating the need for supra-pharmacological concentrations required by earlier imipridones.
- [1] Fennell EMJ, Aponte-Collazo LJ, Wynn JD, et al. Characterization of TR-107, a novel chemical activator of the human mitochondrial protease ClpP. Pharmacol Res Perspect. 2022;10(4):e00993. doi:10.1002/prp2.993 View Source
